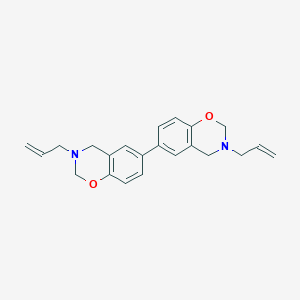
3,3'-Di(prop-2-en-1-yl)-3,3',4,4'-tetrahydro-2H,2'H-6,6'-bi-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine typically involves the reaction of appropriate phenolic compounds with amines and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine
- 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine derivatives
Uniqueness
The uniqueness of 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine lies in its specific ring structure and the presence of prop-2-en-1-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals, where other similar compounds may not perform as effectively.
Properties
CAS No. |
608512-40-9 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-prop-2-enyl-6-(3-prop-2-enyl-2,4-dihydro-1,3-benzoxazin-6-yl)-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C22H24N2O2/c1-3-9-23-13-19-11-17(5-7-21(19)25-15-23)18-6-8-22-20(12-18)14-24(10-4-2)16-26-22/h3-8,11-12H,1-2,9-10,13-16H2 |
InChI Key |
FYYBPXUYYCXMIW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC2=C(C=CC(=C2)C3=CC4=C(C=C3)OCN(C4)CC=C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[4-(2-Methylphenyl)phenyl]phenyl]boronic acid](/img/structure/B15165968.png)



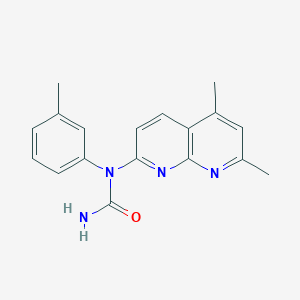

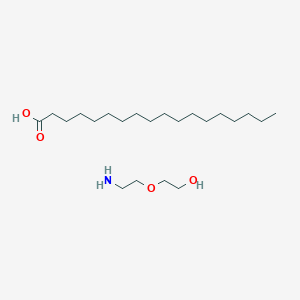
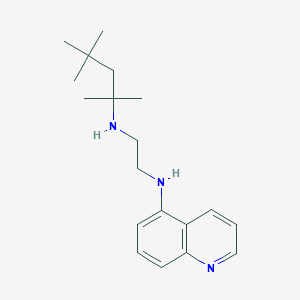
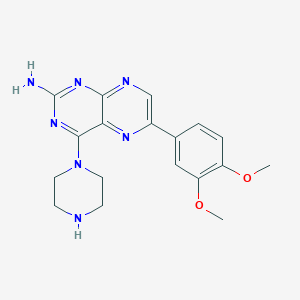
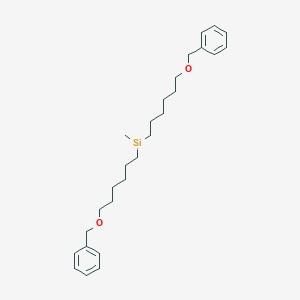
![Benzaldehyde, 2,2'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B15166028.png)
![(E)-1-(4-Methylphenyl)-2-[(4-nitrothiophen-2-yl)methyl]diazene](/img/structure/B15166034.png)
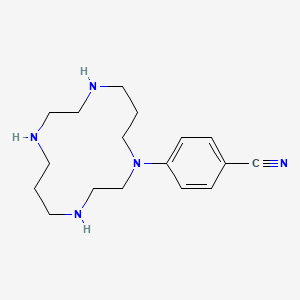
![5-[2-[2-(2,5-Dimethoxyphenyl)ethylamino]ethylamino]pentan-1-ol](/img/structure/B15166040.png)
